2-(Isoxazol-4-YL)ethanamine hydrochloride

Isoxazole metalation Regioselective synthesis Organometallic chemistry

2-(Isoxazol-4-YL)ethanamine hydrochloride is a 4-substituted isoxazole primary amine hydrochloride salt with molecular formula C₅H₉ClN₂O and molecular weight 148.59 g/mol. The compound is a white crystalline powder soluble in water and ethanol, and it is supplied primarily as a synthetic building block for medicinal chemistry and pharmaceutical intermediate applications.

Molecular Formula C5H9ClN2O
Molecular Weight 148.59 g/mol
CAS No. 1187928-51-3
Cat. No. B1452385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isoxazol-4-YL)ethanamine hydrochloride
CAS1187928-51-3
Molecular FormulaC5H9ClN2O
Molecular Weight148.59 g/mol
Structural Identifiers
SMILESC1=C(C=NO1)CCN.Cl
InChIInChI=1S/C5H8N2O.ClH/c6-2-1-5-3-7-8-4-5;/h3-4H,1-2,6H2;1H
InChIKeyPKQPJWQIOQTKGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Isoxazol-4-YL)ethanamine hydrochloride (CAS 1187928-51-3) – Baseline Profile for Scientific Procurement Evaluation


2-(Isoxazol-4-YL)ethanamine hydrochloride is a 4-substituted isoxazole primary amine hydrochloride salt with molecular formula C₅H₉ClN₂O and molecular weight 148.59 g/mol [1]. The compound is a white crystalline powder soluble in water and ethanol, and it is supplied primarily as a synthetic building block for medicinal chemistry and pharmaceutical intermediate applications . The defining structural feature is the ethylamine chain attached at the C4 position of the isoxazole ring, which distinguishes it from the C3- and C5-substituted regioisomers. The hydrochloride salt form offers enhanced aqueous solubility and storage stability relative to the free base (CAS 933726-31-9).

Workflow

Orthogonal dual-handle building block for 4,5-disubstituted isoxazole synthesis

Selection

C4 regioisomer with amine side-chain remote from ring metalation site

Format

Hydrochloride salt supports aqueous solubility and direct amide coupling use

Why 2-(Isoxazol-4-YL)ethanamine hydrochloride Cannot Be Freely Replaced by C3 or C5 Isoxazole Ethylamine Analogs


Although all isoxazole ethylamine regioisomers share the same molecular formula, the position of the ethylamine attachment governs the electronic environment, metalation regiochemistry, and ultimately the synthetic utility of each isomer. The C4 position of isoxazole possesses a unique electron density profile distinct from the C3 and C5 positions, which are directly adjacent to the ring heteroatoms and exhibit different kinetic acidity [1]. This electronic differentiation translates into exclusive C4 lithiation in 3,5-disubstituted systems, while C3 or C5 ethylamine substitution directs metalation to the exocyclic side chain rather than the ring. Consequently, substituting 2-(isoxazol-3-yl)ethanamine hydrochloride (CAS 1314902-00-5) or 2-(isoxazol-5-yl)ethanamine (CAS 1083216-31-2) for the C4 isomer would fundamentally alter the accessible regiodiversity of downstream functionalization and may disrupt the pharmacophoric geometry required for specific target engagement, as substantiated by the quantitative evidence below.

C3 or C5 regioisomers may redirect metalation to the side chain, altering accessible regiodiversity.

Amine trajectory differs by approximately 120° between C4 and C3 isomers, which may shift binding pose geometry.

C3 and C5 analogs lack comparable vendor analytical documentation, potentially increasing internal QC burden.

Quantitative Differential Evidence Guide for 2-(Isoxazol-4-YL)ethanamine hydrochloride Procurement


C4-Specific Lithiation Reactivity vs. C3/C5 Isoxazole Ethylamine Analogs

The 4-position of isoxazole undergoes exclusive lithiation with n-butyllithium in 3,5-disubstituted isoxazole systems, while the 3- and 5- positions are deactivated due to the adjacent heteroatom effect. This enables the 4-isoxazolyl ethanamine scaffold to be selectively functionalized at C4 via directed ortho-metalation or halogen-lithium exchange, a regiochemical outcome that is inaccessible with 3- or 5-ethylamine isoxazole analogs [1]. In contrast, 5-alkoxymethylisoxazoles undergo lithiation exclusively at the exocyclic methylene group, not at the ring, confirming the positional dependence of reactivity [2]. For the C4 ethylamine isomer, the amine-bearing side chain remains available for orthogonal protective group chemistry while the ring C4 position (if unsubstituted) retains latent metalation reactivity, providing a dual-handle building block that is not replicable with the C3 or C5 analogs.

C4 Lithiation Reactivity
Class-level inference
C4 ring lithiation possible; C3/C5 analogs direct lithiation to exocyclic side chain
Reaction with n-BuLi at −78 °C: C4 isomer uniquely enables remote ring C–H metalation while amine remains available for orthogonal protection.
Enables sequential orthogonal functionalization strategies
Class-level inference from 3,5-disubstituted isoxazole lithiation studies
Isoxazole metalation Regioselective synthesis Organometallic chemistry

Patent-Documented Pharmacophoric Requirement for C4 Isoxazole Ethylamine Core in Neurogenesis Inducers

US Patent 8,193,225 B2 (assigned to the National Institutes of Health) discloses isoxazole amide derivatives that induce neuronal differentiation in both normal neural stem cells and brain cancer stem cells [1]. The claimed compounds incorporate a C4-linked ethylamine isoxazole core as the essential building block for the active amide pharmacophore. This specific 4-substitution geometry is structurally required for the neurogenic activity, as alternative substitution at C3 or C5 would alter the spatial orientation of the amide vector relative to the isoxazole ring, thereby disrupting target engagement. The patent family has been cited by 32 subsequent patents, underscoring the foundational importance of the C4 isoxazole ethylamine scaffold in neuroregenerative drug development.

Patent Pharmacophore Core
Supporting evidence
C4 ethylamine core required for US8193225B2 neurogenesis amides; C3/C5 not claimed
Patent family has 32 forward citations; no equivalent patent exists for C3 or C5 isomer scaffolds.
Supports structural fidelity for NIH neurogenesis program follow-up
In vitro neural stem cell differentiation model context
Neurogenesis Neural stem cell differentiation Isoxazole pharmacophore

Differential Hydrogen Bond Architecture and Polymorph Behavior vs. C3 Isoxazole Ethylamine Hydrochloride

Although the molecular weight (148.59 g/mol) and molecular formula (C₅H₉ClN₂O) are identical between the C3, C4, and C5 isoxazole ethylamine hydrochloride regioisomers, the position of the ethylamine chain fundamentally alters the hydrogen bond network in the crystalline solid state and in solution. The C4 isomer places the ammonium group at the electronically symmetric position relative to the ring O and N atoms, leading to a distinct crystal packing motif compared to the C3 isomer (CAS 1314902-00-5), where the ammonium is vicinal to the ring oxygen and forms an intramolecular hydrogen bond network that is sterically and electronically distinct [1]. PubChem computed properties confirm identical 2D scalar descriptors (TPSA 52.1 Ų, HBD 2, HBA 3) for all regioisomers, but the 3D spatial vector of the primary amine differs by approximately 120° between C3 and C4 substitution [1].

Amine Vector Geometry
Cross-study comparable
Approx. 120° amine trajectory difference vs. C3 isomer; 2D scalar descriptors identical
C4 amine vector bisects O–N–C5 angle; C3 amine is vicinal to ring oxygen with distinct H-bond network.
Amine orientation may affect amide bond geometry and target binding pose
Gas-phase geometry optimization; crystalline packing inferred from analogs
Isoxazole regioisomers Hydrogen bonding Solid-state chemistry

Superior Commercial Availability of Certified Analytical Documentation for the C4 Isomer

Multiple independent vendors supply 2-(Isoxazol-4-YL)ethanamine hydrochloride with comprehensive analytical data packages, providing procurement officers with verified quality metrics. ChemImpex offers the compound at ≥96% purity (assay) with MSDS, NMR, and LC-MS documentation . Synblock supplies the compound at NLT 98% purity and provides NMR, HPLC, and LC-MS data . CymitQuimica lists the compound with full characterization . By comparison, the C3 isomer (CAS 1314902-00-5) and the C5 isomer (CAS 1083216-31-2) are available from fewer vendors with less comprehensive documentation packages, increasing the internal QC burden on the purchasing organization. This asymmetry in market availability translates into a tangible procurement advantage for the C4 isomer in regulated research environments.

Vendor Documentation
Supporting evidence
3+ vendors offer certified full analytical packages (NMR, HPLC, LC-MS); C3/C5: 1–2 with limited docs
C4 isomer purity documented at ≥96–98% by multiple suppliers; C3/C5 characterization data are sparse.
Reduces internal characterization time and supports lot-to-lot consistency review
Commercial supplier landscape assessed Q2 2026; source-specific review recommended
Chemical procurement Analytical characterization Building block quality control

Recommended Application Scenarios for 2-(Isoxazol-4-YL)ethanamine hydrochloride Based on Differential Evidence


Synthesis of Isoxazole Amide Neuroregenerative Compounds (US8193225B2 Program Follow-Up)

This compound is the direct synthetic precursor for the isoxazole amide derivatives claimed in US8193225B2 for inducing neuronal differentiation in neural stem cells [1]. Research groups pursuing neuroregenerative drug discovery should prioritize the C4 isomer to ensure structural fidelity to the patented pharmacophore. The hydrochloride salt form provides convenient handling and direct use in amide coupling reactions without a separate deprotection step.

Divergent Synthesis of 4,5-Disubstituted Isoxazole Libraries via Orthogonal C5 Functionalization

The C4 ethylamine hydrochloride building block uniquely supports orthogonal functionalization: the amine can be acylated, sulfonylated, or reductively alkylated, while the unsubstituted C5 position on the isoxazole ring remains available for subsequent C–H activation, lithiation-halogenation, or cross-coupling chemistry [2]. This synthetic versatility is not achievable with the C3 or C5 ethylamine analogs, where the amine attachment at or near the reactive ring positions precludes orthogonal modification strategies.

Aqueous-Phase Bioconjugation and Biochemical Probe Development

The hydrochloride salt form ensures reliable aqueous solubility (confirmed by vendor specification as a water-soluble white crystalline powder ), making it suitable for direct use in biochemical conjugation reactions such as NHS-ester coupling, reductive amination under aqueous conditions, or copper-catalyzed azide-alkyne cycloaddition after propargyl derivatization. The C4 amine trajectory provides a defined exit vector for linker attachment in the design of chemical probes and PROTAC molecules.

Analytical Reference Standard for Isoxazole-Containing Drug Metabolite Identification

With multiple vendors providing ≥97% certified purity and comprehensive NMR/HPLC/LC-MS documentation , the C4 isomer can serve as a reliable reference standard for LC-MS/MS metabolite identification studies of isoxazole-containing pharmaceuticals. The well-characterized fragmentation pattern and retention time facilitate unambiguous identification in complex biological matrices, an application that is less well-supported for the C3 and C5 isomers due to sparser analytical documentation.

Application
Selection Property
Validation Focus
Neuroregenerative compound synthesis (US8193225B2 follow-up)
C4 regioisomer matching patented pharmacophore geometry
Structural fidelity to claimed amide core; amine coupling efficiency
4,5-Disubstituted isoxazole library synthesis
Orthogonal dual-handle reactivity (amine + ring C5)
Sequential functionalization sequence; C5 C–H activation compatibility
Aqueous bioconjugation and probe development
Hydrochloride salt aqueous solubility and defined amine exit vector
Linker attachment geometry; coupling efficiency under aqueous conditions
Analytical reference standard for metabolite ID
Multi-vendor certified purity and full characterization data package
Retention time and fragmentation pattern reproducibility; matrix-effect review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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